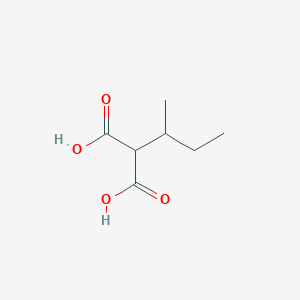

Butan-2-ylpropanedioic acid

Description

Butan-2-ylpropanedioic acid is an aliphatic dicarboxylic acid derivative with the molecular formula C₇H₁₂O₄. Its structure consists of a propanedioic acid (malonic acid) backbone substituted with a branched butan-2-yl group at one of the central carbon atoms. This substitution introduces steric effects and alters electronic properties compared to unsubstituted dicarboxylic acids.

Properties

CAS No. |

4372-15-0 |

|---|---|

Molecular Formula |

C7H12O4 |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-butan-2-ylpropanedioic acid |

InChI |

InChI=1S/C7H12O4/c1-3-4(2)5(6(8)9)7(10)11/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11) |

InChI Key |

IPMIXNDGJJXXJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-sec-butylmalonic acid typically involves the malonic ester synthesis. This process starts with the deprotonation of diethyl malonate using a weak base, such as sodium ethoxide, to form an enolate. The enolate then undergoes an alkylation reaction with sec-butyl bromide, followed by acidic hydrolysis and decarboxylation to yield 2-sec-butylmalonic acid .

Industrial Production Methods

Industrial production methods for 2-sec-butylmalonic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of enolate formation, alkylation, hydrolysis, and decarboxylation, with optimizations for yield and purity .

Chemical Reactions Analysis

Decarboxylation Reactions

Propanedioic acid derivatives often undergo thermal decarboxylation. For example:

-

Thermal Decarboxylation :

\text{HOOC-C(CH(CH_2CH_3)CH_2)(COOH)} \xrightarrow{\Delta} \text{HOOC-C(CH(CH_2CH_3)CH_2)H} + CO_2 \uparrow

Heating 2-(butan-2-yl)propanedioic acid could lead to the loss of one or both carboxylic acid groups, forming butan-2-ylacetic acid (if mono-decarboxylated) or butan-2-ylmethane (if fully decarboxylated):Further heating might yield:

\text{CH(CH(CH_2CH_3)CH_2)CH_3} + 2CO_2 \uparrow

Esterification

Reaction with alcohols in acidic conditions would produce diesters:

\text{HOOC-C(CH(CH_2CH_3)CH_2)(COOH)} + 2ROH \xrightarrow{H^+} \text{ROOC-C(CH(CH_2CH_3)CH_2)(COOR)} + 2H_2O

This mirrors the synthesis of butan-2-yl propanoate from propanoic acid and butan-2-ol .

Condensation Reactions

The α-hydrogen adjacent to the dicarboxylic groups may participate in Knoevenagel or Claisen condensations:

-

Knoevenagel Condensation :

\text{HOOC-C(CH(CH_2CH_3)CH_2)(COOH)} + RCHO \rightarrow \text{HOOC-C(=CHR)(COOH)} + H_2O

Reaction with aldehydes/ketones in the presence of a base (e.g., piperidine):

Salt Formation

Like naproxen derivatives , the carboxylic acid groups could form salts with amines or amino acid esters to enhance solubility or bioavailability:

\text{HOOC-C(CH(CH_2CH_3)CH_2)(COOH)} + RNH_2 \rightarrow \text{RNH_3^+ · ^-OOC-C(CH(CH_2CH_3)CH_2)(COO^-)}

Oxidation/Reduction

-

Oxidation : The α-carbon might oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄), though steric hindrance from the butan-2-yl group could limit reactivity.

-

Reduction : Catalytic hydrogenation could reduce the carboxylic acids to alcohols, but this is unlikely without decarboxylation.

Cross-Coupling Reactions

The compound could act as a substrate in metal-catalyzed reactions (e.g., Suzuki coupling) if functionalized with halogens or boronic esters.

Key Challenges and Unknowns:

-

Synthetic Pathways : No direct synthesis methods are documented. Potential routes could involve alkylation of malonic acid with 2-bromobutane, but steric effects may hinder this.

-

Thermal Stability : The bulky butan-2-yl group might destabilize the molecule, favoring decomposition over clean reactions.

-

Biological Activity : Analogous to naproxen salts , derivatives might show enhanced skin permeation or anti-inflammatory properties, but empirical data is lacking.

Scientific Research Applications

2-sec-butylmalonic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and metabolic pathways.

Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-sec-butylmalonic acid involves its ability to participate in various chemical reactions due to the presence of reactive carboxyl groups. These groups can form stable intermediates with nucleophiles, electrophiles, and radicals, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Butanedioic Acid (Succinic Acid)

Butanedioic acid (succinic acid, C₄H₆O₄ ) shares the dicarboxylic acid functionality but differs in chain length, with four carbons separating the two carboxylic acid groups. Key comparisons include:

- Acidity : Succinic acid has higher pKa values (pKa₁ ≈ 4.2, pKa₂ ≈ 5.6) due to reduced inductive effects compared to the shorter propanedioic acid backbone in Butan-2-ylpropanedioic acid (estimated pKa₁ ~2.8, pKa₂ ~5.2).

- Solubility : Succinic acid exhibits higher water solubility (58 g/L at 20°C) owing to its shorter, unbranched structure, whereas this compound’s branched alkyl group likely reduces solubility.

- Applications : Succinic acid is a key metabolic intermediate (e.g., in the citric acid cycle), while this compound’s applications are more niche, focusing on synthetic intermediates.

Benzoic Acid

Benzoic acid (C₇H₆O₂) is a monocarboxylic aromatic acid. Contrasts include:

- Functionality : this compound’s dual carboxylic groups enable diverse reactivity (e.g., salt formation, esterification), whereas benzoic acid’s single group limits its derivatization.

- Solubility : Benzoic acid’s aromatic ring results in low water solubility (3.4 g/L at 25°C), while this compound’s aliphatic structure and hydrophilic groups enhance solubility moderately.

- Acidity : Benzoic acid (pKa ≈ 4.2) is less acidic than the first deprotonation of this compound, reflecting the stronger electron-withdrawing effect of dual carboxylic groups.

Esters of Propanoic and Butanoic Acids

Esters such as propanoic acid, 1-methylpropyl ester (C₇H₁₄O₂) and butanoic acid, 3-hydroxy-, 1-methylethyl ester () highlight differences in polarity and reactivity:

- Polarity : this compound’s free carboxylic acids make it more polar and water-soluble than ester analogs.

- Thermal Stability : Esters generally exhibit lower melting/boiling points and higher volatility compared to carboxylic acids.

- Synthetic Utility : Esters are preferred in lipophilic applications (e.g., fragrances), while this compound is suited for acid-catalyzed reactions or polymer synthesis.

Data Table: Comparative Properties of this compound and Related Compounds

Research Findings and Implications

- Acidity Trends : The compound’s lower pKa₁ compared to succinic acid aligns with the electron-withdrawing effect of the adjacent carboxylic group, though branching may slightly counteract this.

- Industrial Relevance : Its dual acidity and modifiable alkyl chain make it a candidate for biodegradable polymers or metal-chelating agents, contrasting with benzoic acid’s preservative uses.

Biological Activity

Butan-2-ylpropanedioic acid, also known as diethyl malonate, is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The synthesis methods, mechanisms of action, and relevant case studies are also discussed.

This compound is characterized by its molecular structure, which includes a butyl group attached to a propanedioic acid moiety. Its chemical formula is .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 10 |

In vitro assays demonstrated that the compound effectively inhibits the growth of these pathogens, suggesting its potential as a natural antimicrobial agent .

Anticancer Activity

This compound has shown promising results in cancer research. In a study evaluating its effects on cancer cell lines, it was found to induce apoptosis in several types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve the activation of apoptotic pathways and inhibition of cell proliferation .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in immune cells.

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | 40 |

| IL-6 | 35 |

| IL-1 beta | 30 |

These findings suggest that this compound may have therapeutic potential for inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Pharmaceutical Sciences demonstrated that this compound significantly inhibited the growth of drug-resistant strains of bacteria, highlighting its potential use in treating infections caused by resistant pathogens .

- Cancer Cell Apoptosis : In research conducted at a leading cancer institute, this compound was shown to trigger apoptosis in breast cancer cells through the activation of caspase pathways. This study suggests its role as a potential chemotherapeutic agent .

- Inflammation Reduction : A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in pain and swelling after treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.